SETDB1 TTD Binding Affinity: Ortho-Acid Fragment vs. Para-Substituted Analogues
The ortho-carboxylic acid fragment (compound 5) binds SETDB1 TTD with Kd = 3.5 mM by SPR, serving as the baseline hit for structure-guided optimization [1]. Para-substituted analogs (9a: Br, 9b: Cl, 9c: CN, 9d: Me) yielded Kd values of 2.5–7.7 mM, with none showing significant improvement over the parent ortho-acid scaffold. The para-Cl analog 9b (Kd = 2.5 mM) exhibited a 1.4-fold lower Kd numerically, but the study explicitly notes this was not a significant improvement [1].
| Evidence Dimension | Binding affinity (SPR Kd) for human SETDB1 TTD (residues 197–403) |
|---|---|
| Target Compound Data | Kd = 3.5 mM (compound 5: ortho-COOH, 3,5-dimethyl) [1] |
| Comparator Or Baseline | Compound 9b (para-Cl): Kd = 2.5 mM; Compound 9c (para-CN): Kd = 10 mM; Compound 9d (para-Me): Kd = 7.7 mM [1] |
| Quantified Difference | Target vs. 9b: ΔKd = 1.0 mM (1.4-fold); Target vs. 9c: ΔKd = 6.5 mM (2.9-fold); Target vs. 9d: ΔKd = 4.2 mM (2.2-fold). No para-substituted analog achieved statistically significant improvement over the parent ortho-acid scaffold [1]. |
| Conditions | Surface plasmon resonance (SPR) using N-terminally biotinylated SETDB1 Tudor domain (197–403) expressed in E. coli BL21(DE3)-pRARE2, captured on SA chip [1] |
Why This Matters
The failure of para-substitution to meaningfully improve affinity confirms that the ortho-carboxylic acid geometry is the productive scaffold for Kac-pocket engagement, making the ortho-acid compound the validated starting point for any SETDB1 TTD fragment-to-lead campaign.
- [1] Mader P, Mendoza-Sanchez R, Iqbal A, et al. Identification and characterization of the first fragment hits for SETDB1 Tudor domain. Bioorg Med Chem. 2019;27(17):3866-3878. doi:10.1016/j.bmc.2019.07.020 View Source
